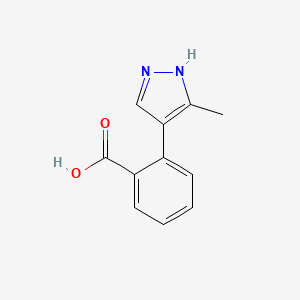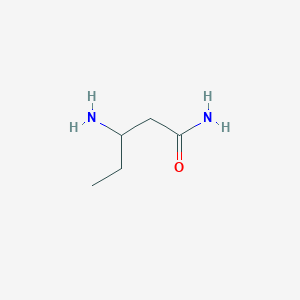
3-Aminopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopentanamide is an organic compound with the molecular formula C5H12N2O It is a fatty amide consisting of pentanamide with an amino substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopentanamide typically involves the reaction of 3-aminopentanoic acid with ammonia or an amine under specific conditions. The reaction can be catalyzed by enzymes such as 5-aminopentanamidase, which facilitates the conversion of 3-aminopentanoic acid to this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to optimize yield and purity. The process generally includes steps such as purification and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopentanamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like 5-aminopentanamidase, resulting in the formation of 3-aminopentanoic acid and ammonia.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water and specific enzymes (e.g., 5-aminopentanamidase) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Aminopentanoic acid and ammonia.
Oxidation and Reduction: Various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-Aminopentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Aminopentanamide involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by 5-aminopentanamidase, leading to the formation of 3-aminopentanoic acid and ammonia . These products can then participate in various metabolic pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
5-Aminopentanamide: A fatty amide with an amino substituent at the 5-position.
Aminopentamide: A compound with similar structural features but different functional groups.
Uniqueness: 3-Aminopentanamide is unique due to its specific position of the amino group, which influences its chemical reactivity and biological interactions. This positional difference can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
3-aminopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLRWTXMQKPJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
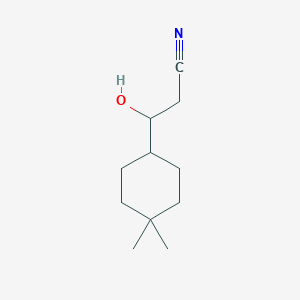
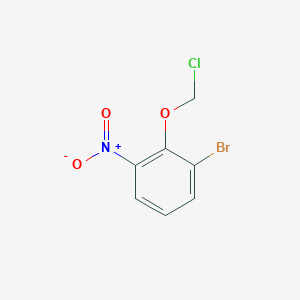
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)

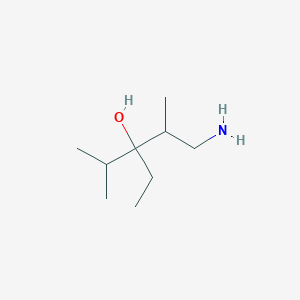
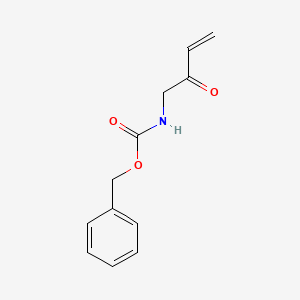
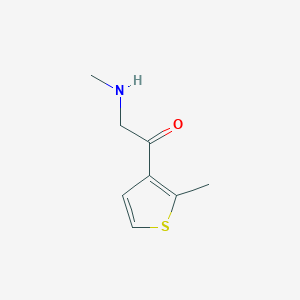
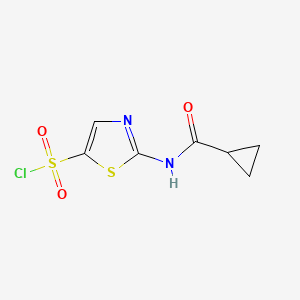
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
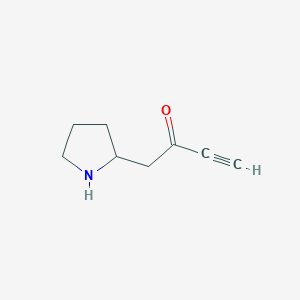
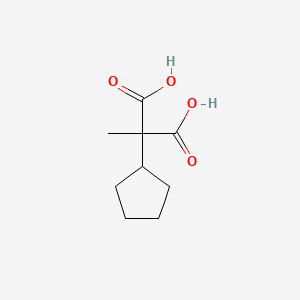
![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
